BenchChemオンラインストアへようこそ!

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide

Evidence Gap Data Deficiency Procurement Risk

This compound offers a distinctive pyridazine-trimethoxybenzamide scaffold with no prior biological data, ideal for innovative hit-finding campaigns. We strongly advise independent purity validation (NMR, HPLC) and identity confirmation before exploratory in vitro screens. Contact us for custom synthesis and full characterization data.

Molecular Formula C22H22FN3O5
Molecular Weight 427.432
CAS No. 920248-54-0
Cat. No. B2697615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
CAS920248-54-0
Molecular FormulaC22H22FN3O5
Molecular Weight427.432
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H22FN3O5/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)24-10-11-31-20-9-8-17(25-26-20)14-4-6-16(23)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)
InChIKeyLHBCNFKXBSMCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide (CAS 920248-54-0): Procurement-Relevant Baseline


No authoritative baseline information is available for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide (CAS 920248-54-0) within the permitted primary research papers, patents, or authoritative database sources [1]. The compound appears exclusively on vendor platforms excluded from this analysis . Therefore, a scientifically verifiable baseline overview cannot be constructed at this time.

Why Generic Substitution is Not Supported for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide (CAS 920248-54-0)


The rationale for preventing generic substitution hinges on the existence of quantifiable biological or physicochemical differentiation against defined comparators. In the case of CAS 920248-54-0, no such quantitative differentiation data were identified in admissible scientific sources [1]. Claims of target engagement, selectivity profile, or functional efficacy remain unverified within the allowed evidence base. Consequently, any argument for or against generic substitution would be speculative rather than evidence-driven [2].

Quantitative Differentiation Evidence for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide (CAS 920248-54-0)


Evidence Gap: No Quantitative Comparator Data Found in Admissible Sources for CAS 920248-54-0

A systematic search for quantitative differentiation evidence was conducted across primary research papers, patents (including US10202379 and related filings), and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider). No entry, bioassay result, or patent example matching this compound was identified [1]. Closest analogs such as CAS 921574-59-6 (N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4,5-trimethoxybenzamide) were found solely on excluded vendor sites and lack publicly available biological data . Without qualitative input from admissible sources, no comparator-based differentiation can be documented.

Evidence Gap Data Deficiency Procurement Risk

Potential Application Scenarios for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide (CAS 920248-54-0) with Caveats


Due Diligence Investigation Prior to Procurement

Given the absence of quantitative evidence in admissible scientific sources [1], the primary recommended scenario is a thorough due diligence investigation. Potential procurers should contact the vendor for full characterization data (NMR, HPLC purity, elemental analysis) and any unpublished biological screening results before use [2].

Exploratory Screening with Internal Validation Controls

If procurement proceeds, the compound should only be used in exploratory in vitro screens with robust internal controls and benchmark comparators. Any resulting data should be treated as preliminary until independently reproduced [1].

Structural Analog Expansion for a Defined Target Hypothesis

Researchers with a defined target hypothesis involving pyridazine- or trimethoxybenzamide-based ligands may consider this compound as one element of a broader analog set, provided they independently validate its identity, purity, and biological activity [2].

Quote Request

Request a Quote for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.